molecular formula C17H21N5O B2795316 1-(prop-2-yn-1-yl)-N-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)piperidine-2-carboxamide CAS No. 1375850-66-0

1-(prop-2-yn-1-yl)-N-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)piperidine-2-carboxamide

Cat. No. B2795316
CAS RN: 1375850-66-0
M. Wt: 311.389
InChI Key: IXUDNMNHCJHBAP-UHFFFAOYSA-N
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Description

The compound “1-(prop-2-yn-1-yl)-N-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)piperidine-2-carboxamide” is a complex organic molecule. It contains a triazolopyridine core, which is a heterocyclic compound . Triazolopyridines are known to have a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of triazolopyridines can be achieved through a mild, efficient, and operationally simple one-pot synthesis at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes . This functional group tolerant and atom-economic method provides facile access to synthetically and biologically important triazolopyridine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The triazolopyridine core is a key feature of the molecule . Further structural analysis would require more specific information or computational modeling.

Future Directions

The triazolopyridine core of this compound offers a versatile platform for the development of new drugs with improved pharmacological properties . Future research could focus on optimizing the synthesis process, exploring new reactions, and investigating the biological activities of this compound and its derivatives .

properties

IUPAC Name

1-prop-2-ynyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-2-11-21-12-5-3-7-14(21)17(23)18-10-9-16-20-19-15-8-4-6-13-22(15)16/h1,4,6,8,13-14H,3,5,7,9-12H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUDNMNHCJHBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCCC1C(=O)NCCC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(prop-2-yn-1-yl)-N-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)piperidine-2-carboxamide

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